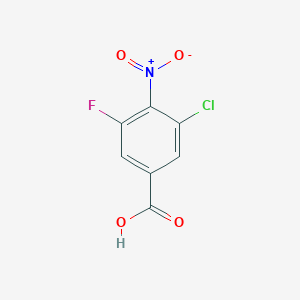![molecular formula C12H21Cl2N3O2 B13563105 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)
2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with dihaloalkanes under reflux conditions.
Coupling of the Rings: The pyrrolidine and piperazine rings are coupled using a suitable linker, such as a chloroethanone derivative, under controlled temperature and pH conditions.
Final Chlorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom in the ethanone moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted under reflux conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
科学的研究の応用
2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用機序
The mechanism of action of 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring in the compound.
Piperazine Derivatives: Compounds like 1-(2-chloroethyl)piperazine and 1-(2-hydroxyethyl)piperazine are structurally related to the piperazine ring in the compound.
Uniqueness
2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride is unique due to the combination of the pyrrolidine and piperazine rings with a chloroethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C12H21Cl2N3O2 |
|---|---|
分子量 |
310.22 g/mol |
IUPAC名 |
2-[4-(2-chloroacetyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C12H20ClN3O2.ClH/c13-9-11(17)16-7-5-14(6-8-16)10-12(18)15-3-1-2-4-15;/h1-10H2;1H |
InChIキー |
OVASSCBZXMMCPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CCl.Cl |
溶解性 |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
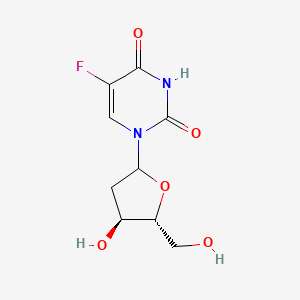

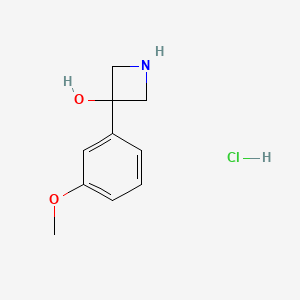
![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
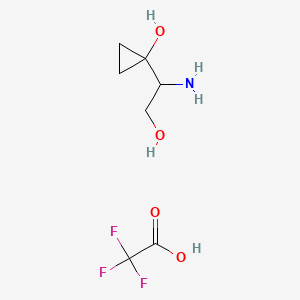
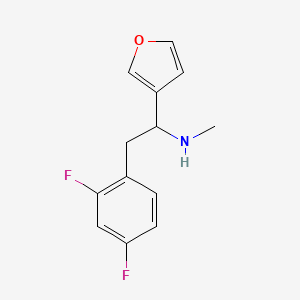
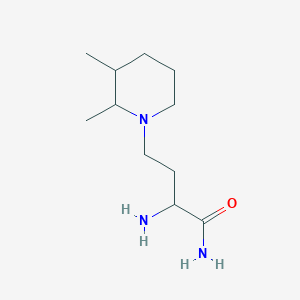
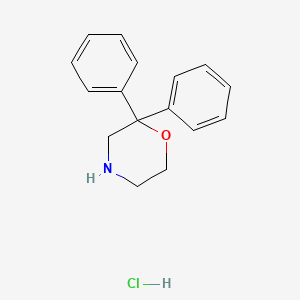

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
![[1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B13563100.png)
